

Application Notes and Protocols for Resignatinib Stock Solutions

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Compound of Interest		
Compound Name:	Resigratinib	
Cat. No.:	B11935067	Get Quote

Introduction

Resigratinib (KIN-3248) is a potent, irreversible, and orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] It demonstrates significant activity against wild-type FGFRs and clinically relevant mutations that confer resistance to other FGFR inhibitors.[2][4] Resigratinib covalently binds to a conserved cysteine residue within the kinase domain, effectively blocking downstream signaling pathways and inhibiting tumor cell proliferation and angiogenesis.[2][3][5] This document provides a detailed protocol for the preparation of Resigratinib stock solutions using dimethyl sulfoxide (DMSO) for research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Resigratinib**.

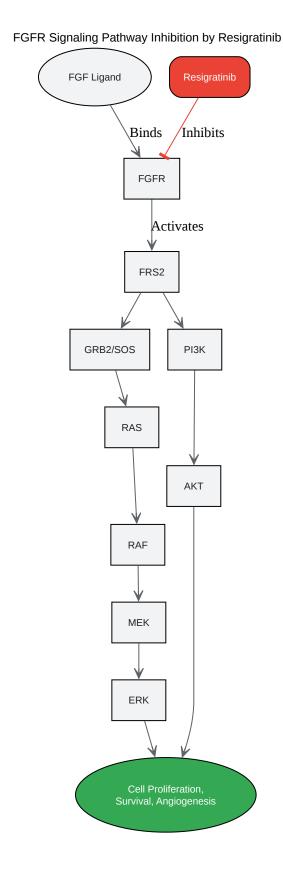


Property	Value	Source(s)
Molecular Weight	523.53 g/mol	[2][5][6][7]
Chemical Formula	C26H27F2N7O3	[1][2][5][6]
CAS Number	2750709-91-0	[1][2][5][6]
Appearance	White to off-white solid	[7]
Purity	>98%	[8]
Solubility in DMSO	100 mg/mL (191.01 mM)	[1][5][7]
Solubility in Ethanol	3 mg/mL - 25 mg/mL	[1]
Solubility in Water	Insoluble	[1]
Powder Storage	-20°C for up to 3 years	[1][2][7]
Stock Solution Storage	-80°C for up to 1 year; -20°C for up to 1 month	[1][2][7]

Signaling Pathway

Resigratinib acts as a pan-FGFR inhibitor, blocking the activation of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. The primary pathways inhibited are the RAS-MAPK-ERK and PI3K-AKT pathways.





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Caption: Inhibition of FGFR signaling by Resigratinib.



Experimental Protocols

Protocol 1: Preparation of a 10 mM Resignation Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Resigratinib** in DMSO.

Materials:

- **Resigratinib** powder (e.g., 5 mg)
- Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Pipettes and sterile tips

Procedure:

- Pre-weighing Preparations: Allow the vial of **Resigratinib** powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Carefully weigh out the desired amount of Resigratinib powder (e.g., 5 mg) using an analytical balance in a chemical fume hood.
- Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

Volume (μ L) = (Mass (mg) / Molecular Weight (g/mol)) * 1000

For 5 mg of **Resigratinib** (MW = 523.53 g/mol): Volume (μ L) = (5 mg / 523.53 g/mol) * 1000 = 955.06 μ L

Dissolution: Add the calculated volume of fresh DMSO to the vial containing the
 Resigratinib powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

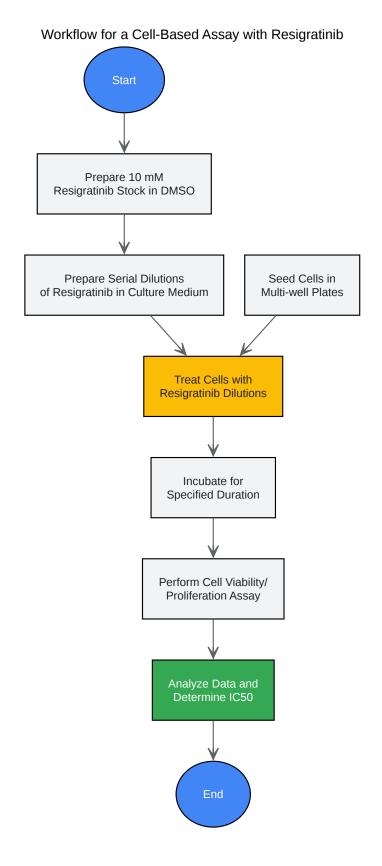


- Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7][9] Visually inspect the solution to ensure there are no visible particulates.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][7]

Protocol 2: Workflow for a Cell-Based Assay Using Resignatinib Stock Solution

This workflow outlines the general steps for using the prepared **Resigratinib** stock solution in a typical in vitro cell-based assay, such as a cell viability or proliferation assay.





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